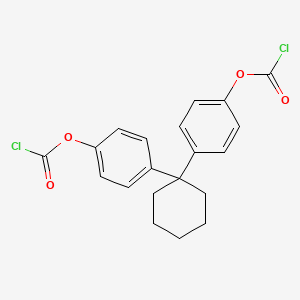

Bisphenol Z bis(chloroformate)

Description

Contextualization within Bisphenol Chemistry and Polymer Precursors

Bisphenols are a class of chemical compounds that contain two hydroxyphenyl (phenol) groups. Due to their difunctional nature, they are extensively used as monomers for producing various types of polymers, most notably polycarbonates and epoxy resins. The structure of the bridging group between the two phenol (B47542) rings is a key determinant of the final polymer's properties.

Bisphenol Z bis(chloroformate) is a derivative of Bisphenol Z (BPZ). wikipedia.org BPZ, or 4,4'-cyclohexylidenebisphenol, is synthesized through the condensation of phenol and cyclohexanone (B45756). wikipedia.org To be used in certain polymerization reactions, the hydroxyl (-OH) groups of Bisphenol Z are converted into more reactive chloroformate (-OCOCl) groups. This transformation yields Bisphenol Z bis(chloroformate), a monomer primed for polymerization. The chloroformate groups are highly reactive, making the compound an excellent building block, or precursor, for creating long-chain polymer molecules. This conversion into a bis(chloroformate) is a common strategy to facilitate polymerization processes like interfacial polycondensation. lp.edu.ua

Significance in Contemporary Polymer Science and Engineering

The significance of Bisphenol Z bis(chloroformate) in modern polymer science lies in its role as a monomer for creating specialty polycarbonates and other polymers with enhanced properties. wikipedia.org Polycarbonates derived from Bisphenol Z exhibit distinct characteristics compared to those made from more common monomers like Bisphenol A (BPA). The bulky and rigid cyclohexyl ring in the Bisphenol Z structure introduces steric hindrance and reduces chain mobility.

This structural feature can lead to polymers with:

Increased Glass Transition Temperature (Tg): The rigidity of the cyclohexyl group can result in polymers that maintain their structural integrity at higher temperatures.

Improved Thermal Stability: Research has shown that polycarbonates based on Bisphenol Z possess good thermal stability. researchgate.net

Specific Optical and Dielectric Properties: Polymers derived from BPZ have been investigated for applications requiring low dielectric constants, which is beneficial in electronics. researchgate.net

These properties make polymers from Bisphenol Z bis(chloroformate) suitable for high-performance applications where standard polycarbonates may not suffice. The compound is part of a broader effort to develop BPA-free polymers, addressing market demands for alternative materials. nih.govmdpi.com

Scope of Academic Inquiry for the Compound

Academic and industrial research on Bisphenol Z bis(chloroformate) primarily focuses on its synthesis and application in polymerization. Key areas of inquiry include:

Synthesis and Characterization: Research has been conducted on the efficient synthesis of Bisphenol Z bis(chloroformate) from Bisphenol Z, with reported yields as high as 78%. koreascience.kr

Interfacial Polycondensation: A significant area of study is the use of this monomer in interfacial polymerization. This technique involves reacting the bis(chloroformate), dissolved in an organic solvent like methylene (B1212753) chloride, with a diphenol (such as Bisphenol Z itself) dissolved in an aqueous alkaline solution. lp.edu.uapatsnap.com The polymerization occurs rapidly at the interface between the two immiscible liquids. Research explores the optimization of reaction conditions, such as pH and temperature, to control the molecular weight and properties of the resulting polycarbonate.

Melt Transesterification: While not directly using the bis(chloroformate), a related and competing phosgene-free route involves the melt transesterification of Bisphenol Z with diphenyl carbonate. researchgate.net Studies in this area provide context for the advantages and disadvantages of different polymerization pathways for producing BPZ-based polycarbonates.

Copolymerization: The compound is also studied as a co-monomer, where it is polymerized with other bisphenols or diols to create copolymers. This approach allows for the fine-tuning of the final material's properties to meet specific performance targets. patsnap.com

The overarching goal of this research is to develop new polymeric materials with tailored thermal, mechanical, and optical properties for advanced engineering applications.

Chemical and Physical Properties of Bisphenol Z bis(chloroformate)

The following table summarizes key properties of the compound.

| Property | Value |

| Synonym | 4,4′-Cyclohexylidenebisphenol bischloroformate sigmaaldrich.com |

| CAS Number | 91174-67-3 sigmaaldrich.com |

| Molecular Formula | C₂₀H₁₈Cl₂O₄ sigmaaldrich.com |

| Molecular Weight | 393.26 g/mol sigmaaldrich.com |

| Melting Point | 57-61 °C sigmaaldrich.comsigmaaldrich.com |

| Appearance | White solid wikipedia.org |

| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91174-67-3 |

|---|---|

Molecular Formula |

C20H18Cl2O4 |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

[4-[1-(4-carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate |

InChI |

InChI=1S/C20H18Cl2O4/c21-18(23)25-16-8-4-14(5-9-16)20(12-2-1-3-13-20)15-6-10-17(11-7-15)26-19(22)24/h4-11H,1-3,12-13H2 |

InChI Key |

JBBVUMYPDFKNDK-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Phosgenation and Phosgene-Equivalent Routes to Bis(chloroformates)

The reaction of a diol such as Bisphenol Z with phosgene (B1210022) (COCl₂) is a primary method for producing bis(chloroformates). wikipedia.org This process, known as phosgenation, can be adapted for various bisphenols to create intermediates for polycarbonates. wikipedia.orgresearchgate.net Phosgene equivalents, such as diphosgene (a liquid) and triphosgene (B27547) (a solid), are often used as safer-to-handle alternatives, although they may generate phosgene in situ. researchgate.netresearchgate.netresearchgate.net The general reaction involves the substitution of the hydroxyl protons of the bisphenol with chloroformyl groups.

Interfacial polycondensation is a common technique for the synthesis of polycarbonates and their precursors, involving the reaction of a bisphenol with phosgene at the interface of two immiscible liquids. jaci.or.jpgoogle.com Typically, the bisphenol is dissolved in an aqueous alkaline solution (like sodium hydroxide), while phosgene is dissolved in an organic solvent such as dichloromethane. researchgate.netgoogle.com The reaction is rapid and occurs at or near the liquid-liquid interface.

Key parameters that influence the outcome of the interfacial synthesis of bis(chloroformates) are meticulously controlled to optimize the yield and molecular weight of the product. These include pH, temperature, stirring speed, and the presence of catalysts. google.com The pH of the aqueous phase is particularly critical; for instance, in related polycarbonate preparations, a pH range of 8 to 10 is often maintained to facilitate the reaction while minimizing hydrolysis of phosgene and the product. google.com

Table 1: Typical Parameters in Interfacial Phosgenation of Bisphenols

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Organic Solvent | Dichloromethane | Dissolves phosgene and the resulting bis(chloroformate). |

| Aqueous Phase | Sodium Hydroxide (NaOH) Solution | Dissolves the bisphenate salt and neutralizes HCl byproduct. |

| pH Control | 8 - 11 | Optimizes reaction rate and minimizes hydrolysis. google.com |

| Temperature | 5 - 40°C | Controls reaction kinetics and side reactions. researchgate.net |

| Catalyst | Tertiary Amines (e.g., Triethylamine) | Accelerates the reaction rate. researchgate.net |

| Agitation | Vigorous Stirring | Increases the interfacial surface area for reaction. |

An alternative to the two-phase interfacial method is the synthesis of bis(chloroformates) in a single organic solvent. In this approach, the bisphenol and phosgene are reacted in a suitable solvent, often in the presence of a tertiary amine which acts as both a catalyst and an acid scavenger for the hydrogen chloride (HCl) byproduct. google.com This method can offer better control over reaction stoichiometry and may simplify product isolation. A study on a photo-on-demand method highlights the use of chloroform (B151607) as both a solvent and a reagent for creating chloroformates from alcohols, which represents an innovative single-phase approach that avoids directly handling phosgene gas. organic-chemistry.orgkobe-u.ac.jp

Another catalyst, 4-(N,N-dimethylamino)pyridine (DMAP), has been studied for its high nucleophilicity in catalyzing polycondensations involving phosgene, yielding high molecular weight polymers under optimized conditions. researchgate.net The choice of catalyst and the optimization of reaction parameters like temperature, reactant molar ratios, and reaction time are essential for maximizing the yield of the desired bis(chloroformate) and minimizing side products. researchgate.net

Non-Phosgene Synthetic Pathways for Polycarbonate Precursors

The significant hazards associated with phosgene have driven the development of alternative, "non-phosgene" routes for producing polycarbonates and their precursors. uwb.edu.pljaci.or.jprsc.org These methods avoid the direct use of phosgene, offering safer and often more environmentally friendly processes. chemrxiv.orgrsc.org

Transesterification is the most prominent non-phosgene route for polycarbonate synthesis. jaci.or.jp This method involves the reaction of a bisphenol, such as Bisphenol Z, with a carbonate source like diphenyl carbonate (DPC) or dimethyl carbonate (DMC). uwb.edu.plresearchgate.net The reaction is typically a melt polycondensation carried out at high temperatures (200-260°C) and under vacuum to remove the phenol (B47542) or methanol (B129727) byproduct, which drives the reaction toward the formation of high molecular weight polymer precursors. researchgate.netresearchgate.net

The synthesis of Bisphenol Z polycarbonate (BPZ-PC) via melt transesterification using Bisphenol Z and diphenyl carbonate has been investigated. researchgate.net The process is influenced by several factors, including the type and amount of catalyst, the molar ratio of reactants, and the reaction temperature and time. researchgate.net

Table 2: Factors Affecting Melt Transesterification for BPZ-PC Synthesis researchgate.net

| Factor | Influence on Product | Optimal Conditions Explored |

|---|---|---|

| Catalyst Type | Affects molecular weight and reaction rate. | Various catalysts are tested to find the most effective one. |

| Catalyst Dosage | Influences molecular weight; excess can reduce transmittance. researchgate.net | Optimized to balance molecular weight and optical properties. |

| Molar Ratio (DPC:BPZ) | Affects the final molecular weight of the polymer precursor. | A slight excess of DPC is often used (e.g., 1.04:1). researchgate.net |

| Temperature | Higher temperatures can increase molecular weight. researchgate.net | Staged temperature profiles, up to 270°C, are common. researchgate.net |

| Reaction Time | Longer times generally lead to higher molecular weight. | Optimized for both transesterification and polycondensation stages. |

Catalysts for this process include lithium acetate (B1210297) (LiAc) and dibutyltin (B87310) oxide (Bu₂SnO), which have been shown to effectively promote the polymerization of bisphenol-A based polycarbonates. researchgate.net

Green chemistry principles aim to reduce or eliminate hazardous substances in chemical processes. mdpi.comjocpr.com In the context of polycarbonate precursors, this involves developing pathways that use safer reagents and solvents, and ideally, renewable feedstocks. jocpr.comnih.gov

One of the most significant green approaches is the use of carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock, as a replacement for phosgene. rsc.org Processes have been developed where CO₂ is reacted with epoxides to form cyclic carbonates, or directly with bisphenols under certain catalytic conditions, to produce polycarbonate precursors. rsc.orgnih.gov While much of the industrial development has focused on Bisphenol A, these green methodologies are applicable to other bisphenols like Bisphenol Z. rsc.org

Other green strategies include:

Solvent-Free Synthesis : Melt transesterification is itself a step towards green chemistry as it avoids the use of chlorinated solvents like dichloromethane. jaci.or.jp

Biocatalysis : The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, reducing energy consumption and waste.

Renewable Feedstocks : Research is ongoing to produce bisphenols and other monomers from renewable biomass sources, which would create a fully sustainable pathway to polycarbonates. chemrxiv.org

Catalyst Development : The design of highly efficient and recyclable catalysts, including organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can improve the sustainability of polymerization processes. nih.govrsc.orgrsc.org

These approaches collectively aim to create safer, more sustainable, and economically viable methods for synthesizing polycarbonate precursors from Bisphenol Z and other similar compounds.

Derivatization Chemistry of Bisphenol Z and Related Phenols for Monomer Synthesis

The conversion of Bisphenol Z and similar phenolic compounds into monomers suitable for polymerization is primarily achieved through a process known as phosgenation. This reaction introduces a chloroformate group onto the phenolic hydroxyl moieties.

The general reaction for the formation of a bis(chloroformate) from a bisphenol involves reacting the bisphenol with an excess of phosgene (COCl₂). wikipedia.org This is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org For Bisphenol Z, the reaction would proceed as follows:

Bisphenol Z + 2 COCl₂ → Bisphenol Z bis(chloroformate) + 2 HCl

An alternative and often preferred method for laboratory and industrial synthesis is interfacial polycondensation. In this technique, the bisphenol is dissolved in an aqueous alkaline solution (like sodium hydroxide), and the phosgene is dissolved in an immiscible organic solvent (such as dichloromethane). google.com The reaction occurs at the interface of the two liquid phases. This method is advantageous as it can be performed under milder conditions and often leads to high yields of the desired bis(chloroformate).

The synthesis of Bisphenol A bis(chloroformate) is well-documented and serves as a direct analogue for the synthesis of Bisphenol Z bis(chloroformate). sigmaaldrich.com The process involves the carefully controlled addition of phosgene to a solution of Bisphenol A, often with a catalyst to facilitate the reaction. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent System | Product |

| Bisphenol Z | Phosgene | Pyridine | Organic Solvent | Bisphenol Z bis(chloroformate) |

| Bisphenol Z | Phosgene | Sodium Hydroxide | Water/Dichloromethane | Bisphenol Z bis(chloroformate) |

| Bisphenol A | Phosgene | Triethylamine | Dichloromethane/Water | Bisphenol A bis(chloroformate) |

Table 1: Representative Synthetic Conditions for Bis(chloroformate) Synthesis

During the synthesis of polycarbonates from bisphenols and phosgene, the formation of cyclic oligomers is a common side reaction. acs.org These cyclic compounds are formed through intramolecular reactions of growing polymer chains, particularly under conditions of high dilution or with specific catalysts. acs.orgresearchgate.net While often considered byproducts, cyclic oligomers are also being explored as reactive intermediates for ring-opening polymerization, which can offer advantages in processing due to their low melt viscosities. researchgate.net

The formation of cyclic oligomers from Bisphenol A bis(chloroformate) has been studied extensively. acs.org The reaction, catalyzed by tertiary amines like triethylamine, can be directed to favor the formation of cyclic oligomers in yields of 80-90%. acs.org The distribution of different-sized rings (dimers, trimers, etc.) can be influenced by the reaction conditions.

While specific studies on the cyclic oligomers of Bisphenol Z are less common in the literature, the underlying chemical principles suggest that their formation would be analogous to that of Bisphenol A. The presence of the cyclohexyl group in Bisphenol Z may influence the conformational preferences of the growing polymer chain, potentially affecting the distribution of cyclic oligomer sizes.

| Bisphenol Precursor | Reaction Type | Key Conditions | Products |

| Bisphenol A bis(chloroformate) | Hydrolysis/Condensation | Triethylamine catalyst | Cyclic oligomers (80-90% yield), high polymer (15%) |

| Bisphenol M | Interfacial Polycondensation | Various catalysts | Cyclic oligomers and polymers |

| 4,4′-isopropylidene bisthiophenol | - | - | Cyclic (aromatic disulfide) oligomers |

Table 2: Examples of Cyclic Oligomer Formation from Bisphenol Derivatives

The synthesis of chemically modified analogues of Bisphenol Z bis(chloroformate) allows for the fine-tuning of polymer properties. Modifications can be made to the aromatic rings or the cyclohexyl group of the Bisphenol Z precursor before the phosgenation step.

Research has been conducted on the synthesis of a variety of Bisphenol Z derivatives. nih.gov For instance, lipophilically modified Bisphenol Z derivatives have been synthesized to investigate their biological activity. nih.gov These modifications could include the introduction of alkyl or other functional groups onto the aromatic rings. Once the modified Bisphenol Z is synthesized, it can then be converted to its corresponding bis(chloroformate) using the phosgenation methods described previously.

Another approach to modification involves using different phenolic precursors in the initial synthesis of the bisphenol. For example, using substituted phenols in the acid-catalyzed condensation with cyclohexanone (B45756) would result in a functionalized Bisphenol Z. researchgate.net These functionalized bisphenols can then be used to produce a range of bis(chloroformate) monomers with tailored properties.

| Precursor | Modification Strategy | Resulting Analogue |

| Bisphenol Z | Introduction of lipophilic groups | Lipophilically modified Bisphenol Z |

| Substituted Phenol + Cyclohexanone | Acid-catalyzed condensation | Functionalized Bisphenol Z |

Table 3: Strategies for the Synthesis of Chemically Modified Bisphenol Z Analogues

Polymerization Mechanisms and Polymer Structure

Polycondensation Reactions for Polycarbonate Synthesis

Polycondensation is a primary route for synthesizing polycarbonates. This process involves the stepwise reaction between bifunctional monomers, leading to the formation of the polymer chain and the elimination of a small molecule byproduct. For polycarbonates, common methods include melt transesterification and interfacial polymerization. mdpi.com

In the context of Bisphenol Z, research has demonstrated its successful polymerization via melt transesterification with diphenyl carbonate (DPC) to produce Bisphenol Z polycarbonate (BPZ-PC). researchgate.net This "phosgene-free" method is considered a greener alternative to traditional processes that use the highly toxic phosgene (B1210022) gas. researchgate.net The reaction typically occurs in two stages: an initial transesterification followed by a polycondensation step at high temperature and vacuum to drive the reaction to completion by removing the phenol (B47542) byproduct. mdpi.comumd.edu

Alternatively, interfacial polymerization is a well-established technique that can utilize the more reactive bis(chloroformate) derivative of a bisphenol. google.comgoogleapis.com In this method, the sodium salt of the bisphenol (e.g., Bisphenol Z) in an aqueous phase is reacted with a chloroformate or phosgene in an immiscible organic solvent. The polymerization occurs rapidly at the interface between the two phases. googleapis.comsciencedaily.comyoutube.com

Polycarbonate chain growth through polycondensation follows a step-growth mechanism . libretexts.orgwikipedia.org Unlike chain-growth polymerization where monomers add sequentially to an active center, step-growth involves reactions between any two reactive species. resolvemass.capediaa.complasticranger.com The process begins with the reaction of two monomers to form a dimer. This dimer can then react with another monomer to form a trimer, or with another dimer to form a tetramer. libretexts.org The polymer chain grows in this stepwise fashion, with molecular weight increasing slowly until high conversion rates are achieved. wikipedia.orgresolvemass.ca

A study on the melt transesterification of Bisphenol Z (BPZ) with diphenyl carbonate (DPC) illustrates the practical application of this mechanism. The research investigated how various reaction parameters affect the molecular weight of the resulting BPZ-PC, demonstrating the controlled, stepwise nature of the polymerization. researchgate.net Optimal conditions were identified to maximize chain growth. researchgate.netresearchgate.net

| Parameter Investigated | Conditions Varied | Observation | Optimal Condition Found |

|---|---|---|---|

| Catalyst Dosage (Na₂CO₃) | 0.8x10⁻³ to 1.6x10⁻³ (molar ratio to BPZ) | Molecular weight initially increases with catalyst amount, then decreases due to side reactions. | 1.2x10⁻³ |

| DPC/BPZ Molar Ratio | 1:1 to 1.1:1 | An excess of DPC is needed to compensate for sublimation losses and drive the reaction. | 1.05:1 |

| Polycondensation Temperature | 260°C to 290°C | Higher temperatures increase reaction rate and phenol removal, boosting molecular weight. | 280°C |

| Polycondensation Time | 15 min to 60 min | Molecular weight increases with time as the polycondensation reaction proceeds. | 45 min |

The chemical structure of the bisphenol monomer has a profound impact on the architecture and properties of the final polycarbonate. The presence of the cyclohexyl ring in Bisphenol Z, as opposed to the isopropylidene group in Bisphenol A (BPA), introduces a bulky, non-planar structure into the polymer backbone. researchgate.net

This structural feature significantly influences polymer chain packing. Incorporating monomers with such cardo structures can increase the glass transition temperature (Tg) and affect optical properties like the refractive index and birefringence. rsc.org For example, copolymerizing bisphenol fluorene (BPEF), another monomer with a bulky structure, with BPA has been shown to effectively reduce the birefringence of the resulting polycarbonate. rsc.org Similarly, the stereoisomerism of aliphatic diols can be used to tune the Tg of polycarbonates over a wide range. nih.gov The structure of Bisphenol Z, therefore, provides a tool for designing amorphous polycarbonates with specific thermal and optical characteristics. researchgate.netnih.gov

| Monomer Structure | Key Structural Feature | Effect on Polymer Architecture & Properties | Example |

|---|---|---|---|

| Bisphenol A (BPA) | Isopropylidene bridge | Forms a well-studied, amorphous polymer with a Tg of ~147°C. nih.govnih.gov | Standard commercial polycarbonates. |

| Bisphenol Z (BPZ) | Cyclohexylidene bridge | Bulky, non-planar group disrupts chain packing, leading to amorphous polymers with potentially altered thermal properties. researchgate.net | BPZ-PC exhibits good thermal stability and a low dielectric constant. researchgate.net |

| Bisphenol Fluorene (BPEF) | Bulky, rigid fluorene group (cardo structure) | Increases refractive index and glass transition temperature; can be used to reduce birefringence in copolymers. rsc.org | Copolymers of BPEF and BPA for optical applications. rsc.org |

An alternative to direct polycondensation is a two-step process involving the formation and subsequent polymerization of cyclic oligomers. Bisphenol bis(chloroformates) are key precursors for this route. researchgate.net Through an amine-catalyzed hydrolysis and condensation reaction, Bisphenol Z bis(chloroformate) can be converted into a mixture of cyclic oligomers. researchgate.net

These cyclic oligomers possess unique properties, most notably a melt viscosity that is several orders of magnitude lower than that of the corresponding high molecular weight linear polymer. researchgate.netresearchgate.net This facilitates processing and the fabrication of complex composite structures. researchgate.net

The conversion of these cyclic oligomers into high molecular weight polycarbonate occurs via ring-opening polymerization (ROP) . mdpi.comnih.gov ROP is a chain-growth mechanism where an initiator opens the cyclic monomer, creating a propagating chain end that sequentially adds more cyclic monomers. mdpi.com This process is advantageous as it proceeds rapidly, often within minutes, without the formation of any byproducts. researchgate.netresearchgate.net It allows for the production of very high molecular weight polymers (Mw = 50,000-300,000 g/mol ) and offers a pathway to novel copolymer structures. researchgate.netacs.org

Copolymerization Strategies Involving Bisphenol Z bis(chloroformate)

Copolymerization is a powerful strategy to create polycarbonates with tailored properties that cannot be achieved with a homopolymer. By incorporating two or more different monomers into the polymer chain, properties such as thermal resistance, mechanical strength, and solubility can be precisely controlled. Bisphenol Z and its bis(chloroformate) derivative can be copolymerized with various other monomers to achieve specific performance characteristics. A patent, for instance, describes the copolymerization of Bisphenol Z and Bisphenol AF with triphosgene (B27547) to produce a copolycarbonate resin with desirable solubility and molecular weight distribution for use as a binder. google.com

Incorporating both aromatic monomers, such as Bisphenol Z, and aliphatic diols or their chloroformates into a single polymer chain results in aromatic-aliphatic copolycarbonates. nih.govresearchgate.net This approach combines the high thermal stability and mechanical strength typically associated with aromatic polymers with the flexibility or specific functionalities provided by aliphatic segments. mdpi.comnih.gov

The synthesis of such copolymers can be achieved through interfacial polymerization, where an aliphatic bischloroformate is first formed and then reacted with an aromatic dihydroxy compound like a bisphenol. google.comgoogleapis.com This method allows for the creation of copolymers with alternating aromatic and aliphatic units, offering a route to materials with a unique balance of properties for potential applications such as optical plastics. google.comresearchgate.net

To significantly modify the properties of polycarbonates, monomers containing heteroatoms like silicon (Si) can be incorporated. Polydimethylsiloxane (PDMS) is a common silicon-containing monomer used to create polycarbonate-polysiloxane block copolymers. researchgate.nettrivalencetechnologies.com These copolymers can be synthesized via interfacial polymerization or melt polycondensation. google.comgoogle.com

The incorporation of flexible PDMS blocks into the rigid polycarbonate backbone imparts several beneficial properties, including enhanced low-temperature impact strength, improved melt flow, and increased chemical resistance. trivalencetechnologies.comgoogle.com The synthesis involves reacting a dihydroxy-terminated PDMS with the bisphenol monomer and a carbonate precursor (e.g., phosgene or DPC). researchgate.netgoogle.com The resulting microstructure consists of distinct polycarbonate and polysiloxane blocks, and the final properties can be tuned by adjusting the siloxane content and the average block length. google.com

| Feed Ratio (BPA/PDMS) | Carbonyl Signal (C₁) PDMS-PDMS | Carbonyl Signal (C₂) BPA-PDMS | Carbonyl Signal (C₃) BPA-BPA |

|---|---|---|---|

| 98/2 | Present | Present | Present |

| 95/5 | Present | Present | Present |

| 90/10 | Present | Present | Present |

Note: The presence of all three carbonyl signals (C₁, C₂, C₃) confirms the formation of a random block copolymer containing linkages between siloxane-siloxane, bisphenol-siloxane, and bisphenol-bisphenol units. researchgate.net

Synthesis of Polyurethanes and Other Condensation Polymers

General patent literature suggests that Bisphenol Z bis(chloroformate) can be used as a monomer in condensation polymerization. googleapis.comgoogle.comgoogle.com This process would typically involve the reaction of the bis(chloroformate) with a nucleophilic co-monomer, such as a diamine or a diol, to form the corresponding polymer.

Reaction with Diamines and Diols

The reaction of a bis(chloroformate) with a diamine would be expected to yield a polyurethane (specifically, a poly(ester-urea) in this case), while reaction with a diol would produce a polycarbonate. The general reaction schemes are as follows:

Reaction with a Diamine: The reaction with a diamine would proceed via a polycondensation reaction, where the nitrogen atoms of the diamine act as nucleophiles, attacking the carbonyl carbons of the chloroformate groups. This would result in the formation of a urethane linkage and the elimination of hydrogen chloride as a byproduct. The resulting polymer would contain alternating Bisphenol Z and diamine residues connected by urethane linkages.

Reaction with a Diol: Similarly, the reaction with a diol would involve the oxygen atoms of the diol nucleophilically attacking the carbonyl carbons of the chloroformate groups. This polycondensation would form carbonate linkages, with the elimination of hydrogen chloride, yielding a polycarbonate.

While a wide array of diamines (e.g., 1,6-diaminohexane, ethylene diamine, phenylene diamine) and diols (e.g., ethylene glycol, 1,4-butanediol) are mentioned as potential co-monomers in patents, specific examples of their reaction with Bisphenol Z bis(chloroformate) are not provided. google.comgoogle.com

Structure-Property Relationships in Derived Polyurethanes

The properties of polyurethanes are intrinsically linked to their molecular structure. Key factors influencing these properties include the chemical nature of the constituent monomers, the rigidity of the polymer backbone, and the potential for intermolecular interactions such as hydrogen bonding.

For a hypothetical polyurethane derived from Bisphenol Z bis(chloroformate), the following structure-property relationships could be anticipated:

Rigidity and Thermal Properties: The bulky, cyclic structure of the Bisphenol Z moiety would likely impart significant rigidity to the polymer backbone. This rigidity would be expected to result in a high glass transition temperature (Tg) and good thermal stability.

Mechanical Properties: The rigid nature of the Bisphenol Z unit could also contribute to high tensile strength and modulus. However, it might also lead to brittleness. The choice of the diamine co-monomer would be crucial in tailoring the mechanical properties. The use of a flexible, long-chain aliphatic diamine would likely increase the flexibility and toughness of the resulting polyurethane, whereas an aromatic diamine would further enhance rigidity and thermal resistance.

Without experimental data, these anticipated relationships remain speculative. Detailed research, including the synthesis of a series of polyurethanes with varying diamine or diol components and subsequent characterization of their thermal and mechanical properties, would be necessary to establish concrete structure-property relationships.

Advanced Materials Science and Engineering Applications of Bisphenol Z Derived Polymers

High-Performance Polycarbonates and Copolymers

Polycarbonates derived from Bisphenol Z (BPZ-PC) exhibit a compelling set of properties that position them as high-performance materials suitable for demanding applications. The synthesis of BPZ-PC is often achieved through melt transesterification, reacting Bisphenol Z with a carbonate source like diphenyl carbonate. researchgate.netnih.govacs.org This method is considered a greener alternative to processes involving the highly toxic phosgene (B1210022). nih.gov The resulting polymers demonstrate excellent thermal stability, robust mechanical properties, and valuable optical characteristics. researchgate.netnih.govacs.org

The mechanical integrity of Bisphenol Z-derived polycarbonates is a key attribute for their application in engineering plastics. Studies have shown that BPZ-PC possesses good mechanical properties, which can be attributed to the rigid cyclohexyl group in the polymer backbone. researchgate.netnih.govacs.org The introduction of such bulky, cyclic structures into the polymer chain enhances the material's strength and stiffness.

Research on copolymers has also demonstrated that incorporating other monomers with Bisphenol Z can further tailor the mechanical properties. For instance, copolymerization can be a strategy to enhance specific mechanical aspects, such as impact strength or flexibility, depending on the comonomer used. The careful selection of comonomers allows for the fine-tuning of the final polymer's performance to meet the requirements of specific applications.

Table 1: Mechanical Properties of Bisphenol Z Polycarbonate (BPZ-PC)

| Property | Value |

|---|---|

| Tensile Strength | 65.3 MPa |

| Flexural Strength | 102.4 MPa |

| Flexural Modulus | 2.4 GPa |

| Impact Strength | 4.8 kJ/m² |

Data sourced from studies on BPZ-PC synthesized via melt transesterification. researchgate.net

Polymers derived from Bisphenol Z bis(chloroformate) are noted for their excellent thermal stability. The thermal degradation of these materials has been extensively studied, revealing high decomposition temperatures, which is a critical factor for their use in high-temperature environments. researchgate.netnih.govacs.org The glass transition temperature (Tg) of a polymer is a crucial indicator of its operational temperature range. For Bisphenol Z polycarbonate, the Tg is significantly high, indicating its ability to maintain structural integrity at elevated temperatures. researchgate.net

The thermal stability of BPZ-PC is influenced by its molecular structure; the presence of the bulky cyclohexyl group restricts chain mobility, thus increasing the energy required for thermal degradation. researchgate.netnih.govacs.org Thermogravimetric analysis (TGA) of BPZ-PC shows that the temperature at which 5% weight loss occurs (Td5%) is impressively high, underscoring its thermal robustness. researchgate.net

Table 2: Thermal Properties of Bisphenol Z Polycarbonate (BPZ-PC)

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 185.2 °C |

| 5% Weight Loss Temperature (Td5%) | 458.7 °C |

| Maximum Decomposition Temperature | 489.5 °C |

Data obtained from thermal analysis of BPZ-PC. researchgate.net

Optical properties are a significant aspect of polycarbonates, many of which are used in applications requiring high transparency. Bisphenol Z-derived polycarbonates generally exhibit good optical clarity. researchgate.net The transmission of light through these materials is a key parameter, and BPZ-PC has been shown to have high transmittance in the visible light spectrum.

The refractive index is another important optical property, particularly for applications in lenses and other optical components. The chemical structure of the monomer plays a direct role in determining the refractive index of the resulting polymer. The presence of aromatic rings in the Bisphenol Z structure contributes to a relatively high refractive index. researchgate.net

Table 3: Optical Properties of Bisphenol Z Polycarbonate (BPZ-PC)

| Property | Value |

|---|---|

| Light Transmittance (at 550 nm) | > 88% |

| Refractive Index | 1.592 |

Optical measurements performed on BPZ-PC films. researchgate.net

Functional Polymers with Specific Properties

Beyond their use as high-performance structural materials, polymers derived from Bisphenol Z bis(chloroformate) can be tailored for specialized functional applications. These include materials with unique optical or surface properties.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and frequency doubling. Polycarbonates are considered good candidates for NLO applications due to their excellent transparency and processability. nih.gov Research has demonstrated the synthesis of NLO polycarbonates by incorporating chromophores into the polymer backbone. researchgate.net

One approach involves the copolymerization of a dihydroxy-containing monomer with commercially available bis(chloroformates) of bisphenols, including Bisphenol Z. researchgate.net This method allows for the covalent attachment of NLO chromophores to the polycarbonate backbone, leading to materials with high thermal stability and good temporal stability of the dipole alignment, which is crucial for NLO activity. researchgate.net

Nature, particularly the strong underwater adhesion of marine mussels, has inspired the development of advanced adhesives. chemistryviews.orgwebnode.tw The key to this remarkable adhesion is the presence of the amino acid L-3,4-dihydroxyphenylalanine (DOPA), which contains a catechol group. chemistryviews.org Scientists have mimicked this by incorporating catechol-like functionalities into synthetic polymers.

A novel approach, termed mussel-inspired polymerization (MIPoly), utilizes the oxidation of bisphenols to bisquinones, which then react with dithiols to form polymers with adhesive thiol-catechol connectivities. core.ac.uk Bisphenol Z has been successfully used as a monomer in this process. The resulting polymer, p(BQZ-EDET), where BQZ stands for bisquinone Z, has demonstrated impressive adhesive properties. chemistryviews.orgcore.ac.uk This material has shown strong adhesion on challenging substrates like polypropylene (B1209903) and even exhibits wet adhesion capabilities on aluminum in seawater-like conditions. chemistryviews.orgcore.ac.uk This opens up possibilities for a new class of high-performance, bio-inspired adhesives derived from Bisphenol Z. chemistryviews.org

Specialty Polymeric Blends and Composites

Polymers derived from Bisphenol Z bis(chloroformate), such as Bisphenol Z polycarbonate (BPZ-PC), are increasingly utilized in the formulation of specialty polymeric blends and composites designed for high-performance applications. The unique properties imparted by the Bisphenol Z moiety, including excellent thermal stability, high dimensional stability, and desirable dielectric properties, make these polymers valuable components in advanced materials. researchgate.net Their integration into blends and composites aims to synergistically combine the properties of the constituent materials, leading to enhanced performance characteristics that are not achievable by the individual components alone.

In the realm of polymer blends, BPZ-derived polymers can be combined with other engineering thermoplastics to create materials with tailored performance profiles. For instance, blending BPZ-PC with polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) can yield materials with improved processability and mechanical strength, suitable for applications in electronics and automotive components. sigmaaldrich.com The miscibility and interfacial adhesion between the blend components are critical factors that determine the final properties of the material.

In composites, Bisphenol Z-based matrices, such as epoxy resins or polycarbonates, are reinforced with fillers like glass fibers, carbon fibers, or mineral particles. These reinforcing agents significantly enhance the mechanical properties, including stiffness, strength, and toughness, of the resulting composite material. The low dielectric constant and high thermal resistance of BPZ-PC make it a promising candidate for matrix materials in composites used for high-frequency communication systems, microelectronics, and aerospace components where signal integrity and stability under extreme conditions are paramount. researchgate.net The development of such composites is crucial for manufacturing lightweight and durable parts for various industrial sectors. researchgate.net

Tailoring Polymer Properties through Structural Modification

The properties of polymers derived from Bisphenol Z bis(chloroformate) can be precisely controlled and tailored through various structural modification strategies. rsc.orgmdpi.com These modifications, which can be performed at the monomer stage or during polymerization, allow for the fine-tuning of material characteristics to meet the specific demands of advanced engineering applications. azom.com Key strategies include modifying the core Bisphenol Z structure, integrating different comonomers to create copolymers, and controlling the polymer's molecular weight and architecture. researchgate.netmdpi.com This ability to customize properties on a molecular level is fundamental to the development of next-generation materials for electronics, aerospace, and other high-tech industries. researchgate.net

Influence of Bisphenol Z Moiety on Polymer Chain Rigidity and Flexibility

The chemical structure of the Bisphenol Z moiety plays a pivotal role in determining the intrinsic rigidity and flexibility of the resulting polymer chains. polyu.edu.hk The defining feature of Bisphenol Z is the cyclohexylidene group that bridges the two phenyl rings. This bulky, alicyclic structure introduces significant steric hindrance and restricts the rotational freedom of the polymer backbone. researchgate.netupenn.edu

This restricted mobility leads to a more rigid polymer chain compared to polymers derived from other bisphenols, such as Bisphenol A (BPA), which contains a more compact isopropylidene bridge. nih.gov The increased chain stiffness in Bisphenol Z-derived polymers has several important consequences for their material properties:

Higher Glass Transition Temperature (Tg): The rigidity of the polymer backbone increases the energy required for segmental motion, resulting in a higher glass transition temperature. This translates to better thermal stability and the ability to retain mechanical properties at elevated temperatures. researchgate.net

Enhanced Mechanical Strength: The stiff polymer chains contribute to higher tensile strength and modulus, making the materials strong and durable.

Reduced Solubility: The rigid structure can lead to less efficient packing and lower solubility in common organic solvents compared to more flexible polymer chains.

The inherent stiffness of the Bisphenol Z unit is a key factor that can be leveraged to design polymers with superior thermal and mechanical performance. polyu.edu.hknih.gov

Effects of Comonomer Integration on Material Characteristics

Copolymerization is a powerful technique for tailoring the properties of Bisphenol Z-derived polymers by integrating other monomer units into the polymer backbone. researchgate.net By carefully selecting comonomers and controlling their ratio in the final polymer, a wide range of material characteristics can be systematically adjusted, including thermal, mechanical, and optical properties. researchgate.netrsc.org

A notable example is the synthesis of Bisphenol Z polycarbonate (BPZ-PC) copolymers. Research has shown that incorporating comonomers like cyclohexanedimethanol (CHDM) can significantly alter the polymer's performance. As the content of the flexible CHDM comonomer is increased, a trade-off in properties is observed. For instance, while the glass transition temperature (Tg) may decrease, other characteristics such as optical properties can be enhanced.

The table below illustrates the effect of integrating 30 mol% of CHDM into a BPZ-PC matrix.

| Property | Value for BPZ-PC Copolymer (with 30 mol% CHDM) | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 132.2 °C | researchgate.net |

| Thermal Decomposition Temperature | > 350 °C | researchgate.net |

| Refractive Index | 1.4960 | researchgate.net |

| Abbe Number | 51 | researchgate.net |

| Transmittance | 91.6% | researchgate.net |

| Haze | 1.07% | researchgate.net |

This strategic integration of comonomers allows for the creation of materials with a balanced and optimized set of properties, expanding their applicability in fields requiring high-performance, low-dielectric materials such as high-frequency communication and aerospace industries. researchgate.net

Analytical and Spectroscopic Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation of Monomers, Oligomers, and Polymers

Spectroscopic techniques are fundamental in confirming the molecular structure of Bisphenol Z bis(chloroformate) and tracking its conversion into polymeric chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of monomers and the detailed analysis of the resulting polymer's microstructure. researchgate.net By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, researchers can confirm the identity of the compound and quantify structural features such as end-groups in the polymer. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For BPZ-PC, signals corresponding to the carbonyl carbon of the carbonate linkage, the quaternary carbon of the cyclohexane (B81311) ring, and the various aromatic and aliphatic carbons have been identified. researchgate.net For the Bisphenol Z bis(chloroformate) monomer, a key signal would be that of the carbonyl carbon in the chloroformate group, which would be distinct from the carbonate carbon in the final polymer.

The following table summarizes typical NMR data for a Bisphenol Z-based polycarbonate, which provides insight into the core structure derived from the monomer.

| Nucleus | Functional Group | Chemical Shift (δ) ppm |

| ¹H | Aromatic Protons | ~7.1-7.3 |

| ¹H | Cyclohexane Protons | ~1.5-2.3 |

| ¹³C | Carbonyl Carbon (carbonate) | ~152 |

| ¹³C | Aromatic Carbons | ~120-149 |

| ¹³C | Quaternary Carbon (cyclohexane) | ~44 |

| ¹³C | Aliphatic Carbons (cyclohexane) | ~26-36 |

| Data derived from studies on Bisphenol Z polycarbonate. researchgate.net |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups within a molecule. mdpi.com They are essential for confirming the presence of the chloroformate group in the monomer and for monitoring its conversion to a carbonate linkage during polymerization. researchgate.net

FTIR Spectroscopy: In the FTIR spectrum of Bisphenol Z bis(chloroformate), a strong absorption band characteristic of the C=O stretching vibration in the chloroformate group would be expected, typically in the region of 1770-1800 cm⁻¹. Other significant peaks would include those for C-O stretching and aromatic C=C stretching. Upon polymerization to polycarbonate, this characteristic chloroformate peak would disappear and be replaced by a new C=O stretching band for the carbonate group, usually around 1750-1780 cm⁻¹. researchgate.netrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. mdpi.com Aromatic ring vibrations often produce strong Raman signals. mdpi.com For bisphenols, specific wavenumbers can serve as unique fingerprints to distinguish between different analogues. mdpi.comresearchgate.net This technique can be used to characterize the aromatic backbone of the Bisphenol Z monomer and the resulting polymer.

Key vibrational modes for Bisphenol Z derivatives are highlighted in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C=O (Chloroformate) | Stretching | 1770 - 1800 | FTIR |

| C=O (Carbonate) | Stretching | 1750 - 1780 | FTIR |

| C-O | Stretching | 1100 - 1300 | FTIR |

| Aromatic C=C | Stretching | 1500 - 1600 | FTIR/Raman |

| Data based on general values for functional groups and data from related polycarbonates. researchgate.netrsc.org |

Mass Spectrometry (MS) for Reaction Pathway Analysis and Structural Confirmation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the monomer and to analyze its fragmentation patterns, which helps in structural confirmation. dphen1.com In polymer synthesis, it can be used to identify intermediates, byproducts, and degradation products, thus shedding light on reaction pathways. dphen1.comnih.gov Techniques like electrospray ionization (ESI) are often used for the analysis of bisphenols. dphen1.com The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. dphen1.com

For Bisphenol Z, the fragmentation in negative ion mode often involves characteristic losses, such as the loss of a phenol (B47542) group. dphen1.com Analysis of Bisphenol Z bis(chloroformate) would show a distinct molecular ion peak corresponding to its specific mass, and its fragmentation would likely involve the loss of COCl or Cl groups, providing definitive structural evidence.

Chromatographic and Thermal Analysis for Polymer Characterization

Once polymerization is achieved, chromatographic and thermal methods are employed to characterize the macroscopic properties of the resulting polymer, such as its molecular weight and thermal stability.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of a polymer. intertek.com The technique separates polymer molecules based on their size (hydrodynamic volume) in solution. intertek.com Larger molecules elute faster than smaller ones. The results provide crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. researchgate.netlcms.cz

For polycarbonates derived from Bisphenol Z, GPC analysis would reveal the success of the polymerization by showing a significant increase in molecular weight compared to the monomer. A narrow PDI is often desirable as it indicates a more uniform polymer, which can lead to more predictable material properties.

The following table illustrates typical data obtained from a GPC analysis of a polycarbonate.

| Parameter | Symbol | Description | Typical Value |

| Number-Average Molecular Weight | Mn | Statistical average molecular weight of all polymer chains. | 15,000 - 30,000 g/mol |

| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of larger chains. | 30,000 - 60,000 g/mol |

| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution. | 1.5 - 2.5 |

| Values are representative for polycarbonates and can vary significantly based on synthesis conditions. researchgate.netrsc.org |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. eag.com It is used to determine key thermal transitions in polymers, most importantly the glass transition temperature (Tg). researchgate.net The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov This is a critical parameter as it defines the upper service temperature of the material.

For poly(Bisphenol Z carbonate), the bulky cyclohexane group in the polymer backbone is expected to impart a high glass transition temperature, contributing to the material's thermal stability. researchgate.net DSC analysis of a Bisphenol Z polycarbonate showed a Tg in the range of 154–175°C. researchgate.net This high Tg makes it a candidate for applications requiring good heat resistance.

| Thermal Property | Symbol | Description | Reported Value for BPZ-PC |

| Glass Transition Temperature | Tg | Temperature of transition from glassy to rubbery state. | 154 - 175 °C |

| Data obtained from studies on Bisphenol Z polycarbonate. researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and degradation profile of polymeric materials derived from Bisphenol Z bis(chloroformate). This method involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, typically nitrogen or air. nih.gov The resulting data provides critical information, including the onset temperature of decomposition, the temperature of maximum degradation rate, and the percentage of non-volatile residue (char yield) at high temperatures. marquette.edumarquette.edu

Polymers synthesized using bisphenol derivatives are known for their thermal resistance. redalyc.org For instance, polycarbonates based on Bisphenol A, a structurally related compound, typically show no significant weight loss up to 450°C in a nitrogen atmosphere, with the main degradation occurring between 480°C and 550°C. marquette.edumarquette.edu The degradation in an air atmosphere tends to begin at a slightly lower temperature, around 450°C, due to oxidative processes. marquette.edu

In studies of polymers specifically derived from Bisphenol Z, the incorporation of the cyclohexane group influences the thermal stability. springerprofessional.de Research on poly(bisphenol A borate) has shown that char yields can be significantly high, reaching up to 71.3% at 800°C in nitrogen, indicating excellent thermal resistance. researchgate.net The thermal stability of such polymers is a key attribute for their application in high-performance engineering plastics. springerprofessional.de The degradation process often involves chain scission and hydrolysis of the carbonate linkages. marquette.edumarquette.edu

The table below summarizes typical thermal degradation data for bisphenol-based polymers, illustrating the parameters obtained from TGA.

| Polymer System | Atmosphere | Onset Decomposition Temperature (Tonset) | Temperature of Maximum Degradation Rate (Tmax) | Char Yield at 700°C (%) | Reference |

|---|---|---|---|---|---|

| Bisphenol A Polycarbonate | Nitrogen | ~480°C | ~540°C | 27% | marquette.edu |

| Bisphenol A Polycarbonate | Air | ~450°C | - | ~0% (degrades completely) | marquette.edu |

| Bisphenol Z-based Polymers | Nitrogen | Data not specified | Data not specified | Data not specified | springerprofessional.de |

| Poly(bisphenol A borate) | Nitrogen | Data not specified | Data not specified | >70% (at 800°C) | researchgate.net |

Advanced Characterization for Material Performance

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic properties of polymers synthesized from Bisphenol Z bis(chloroformate). anton-paar.comresearchgate.net DMA measures the material's response (stiffness and damping) to an oscillatory force as a function of temperature, time, or frequency. anton-paar.com Key parameters obtained from DMA include the storage modulus (E'), which represents the elastic portion of the material's response, and the loss modulus (E''), which represents the viscous portion. The ratio of these two, known as tan delta (tan δ), provides a measure of the material's damping characteristics. anton-paar.com

A primary application of DMA is the determination of the glass transition temperature (Tg), which corresponds to the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. researchgate.net This transition is typically identified by a sharp drop in the storage modulus and a distinct peak in the tan δ curve. netzsch.commdpi.com For polycarbonates, the Tg is a critical property that dictates their processing and use temperatures. tainstruments.com For example, the Tg for a typical polycarbonate is observed around 166.5°C. netzsch.com

DMA results for polysulfones based on 4,4′-cyclohexylidenebisphenol (Bisphenol Z) show how the incorporation of this monomer affects the thermomechanical properties of polymer blends. researchgate.netsemanticscholar.org The storage modulus of polymers generally decreases as the temperature increases, with a significant drop occurring around the Tg. epj-conferences.org This analysis is vital for understanding how materials will perform under dynamic stress and varying thermal conditions, which is essential for designing materials for specific applications like protective equipment or structural components. tainstruments.com

The following table presents representative data obtained from DMA measurements on bisphenol-based polymers.

| Polymer System | Parameter | Value | Reference |

|---|---|---|---|

| Polycarbonate (General) | Glass Transition Temperature (Tg) from tan δ peak | ~166.5°C | netzsch.com |

| Polycarbonate (General) | Storage Modulus (E') at low temperature | ~2300 MPa | netzsch.comnetzsch.com |

| Bisphenol Z Polysulfone Blends | Glass Transition Temperature (Tg) from tan δ peak | Varies with composition | researchgate.netsemanticscholar.org |

Microscopy Techniques for Morphological Studies (e.g., SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the morphology of polymers and polymer blends derived from Bisphenol Z bis(chloroformate). azom.comresearchgate.net SEM provides high-resolution, three-dimensional images of a material's surface, yielding valuable information about its topography, microstructure, and the distribution of different phases or fillers. azom.comdtu.dk

In the analysis of polymeric materials, SEM is used to examine fracture surfaces, which can reveal details about the material's failure mechanism (e.g., brittle vs. ductile fracture). It is also used to study the morphology of polymer blends, where it can visualize the size, shape, and distribution of dispersed phases within a continuous matrix. azom.com This is crucial for understanding the degree of miscibility and interfacial adhesion between the components, which strongly influences the final mechanical properties of the blend. azom.com

The technique involves scanning the sample with a focused beam of electrons. The interaction of the electrons with the sample produces various signals, including secondary electrons (for topography) and backscattered electrons (for compositional contrast), which are used to form an image. azom.com For non-conductive polymer samples, a thin conductive coating (e.g., gold) is often applied to prevent charge buildup. dtu.dk Advanced SEM techniques, such as variable pressure or environmental SEM (ESEM), can analyze polymer samples with minimal preparation, sometimes even in a hydrated state. researchgate.net Cross-sectional imaging, often prepared using a focused ion beam (FIB), can reveal the internal structure and fragmentation behavior of polymer composites. nih.gov

Computational and Theoretical Investigations

Molecular Modeling and Simulation of Monomer and Polymer Structures

Molecular modeling and simulation are essential for exploring the three-dimensional structures and dynamic behavior of both the Bisphenol Z bis(chloroformate) monomer and the derived polycarbonate chains.

The Rotational Isomeric State (RIS) model is a powerful theoretical framework used to predict the conformational properties of polymer chains. 182.160.97 This model simplifies the continuous range of rotation angles into a discrete set of preferred rotational states (isomers), typically gauche, trans, and cis, each with an associated statistical weight. researchgate.net By considering the interactions between adjacent monomer units, the RIS model can calculate key properties of the polymer chain, such as its characteristic ratio, mean-square end-to-end distance, and radius of gyration, which relate to the polymer's size and flexibility in solution or in the amorphous state. 182.160.97epa.gov

Table 1: Key Parameters in RIS Models for Polycarbonates

| Parameter | Description | Relevance to Bisphenol Z Polycarbonate |

| Bond Lengths & Angles | Fixed geometric parameters of the polymer backbone. | Defines the basic geometry of the repeating unit. |

| Torsion Angles | Discrete rotational states allowed for each bond (e.g., 0°, ±120°). | Determines the local conformation of the chain. |

| Statistical Weights | Energy penalties associated with specific sequences of torsion angles. | Accounts for steric hindrance and electrostatic interactions, influencing the probability of a given conformation. The bulky cyclohexyl group would significantly influence these weights. |

| Characteristic Ratio (C∞) | A measure of chain flexibility, comparing the actual chain dimensions to a freely jointed chain model. | A higher value indicates a more rigid and extended chain, a likely outcome due to the cyclohexyl moiety. |

Quantum chemical calculations provide detailed information about the electronic structure of molecules, which governs their reactivity and properties. Methods like Density Functional Theory (DFT) are commonly used to study bisphenol-based monomers and polymers. researchgate.net

For the Bisphenol Z bis(chloroformate) monomer, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure.

Calculate Electronic Properties: Compute the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Predict Reactivity: The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Bisphenol Z bis(chloroformate), the carbonyl carbons of the chloroformate groups are expected to be highly electrophilic, making them susceptible to nucleophilic attack during polymerization. The oxygen atoms of the carbonate group and the phenyl rings would be the primary electron-rich regions. researchgate.net

In a study on the similar Bisphenol A polycarbonate, DFT calculations revealed high positive charges on the carbonyl carbons and significant negative charges on the oxygen atoms, confirming their roles in reactivity. researchgate.net Similar calculations for Bisphenol Z bis(chloroformate) would provide quantitative data on its reactivity profile.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Description | Predicted Characteristics for Bisphenol Z bis(chloroformate) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized on the phenyl rings and oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Localized on the chloroformate groups, particularly the C=O bonds. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a larger gap indicates higher stability and lower chemical reactivity. | Expected to be relatively large, indicating a stable monomer. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Negative potential (red/yellow) around oxygen atoms; positive potential (blue) around carbonyl carbons and hydrogens. |

Prediction of Polymerization Mechanisms and Kinetics

Theoretical methods can elucidate the reaction pathways and energy barriers involved in polymerization. The formation of polycarbonates from Bisphenol Z bis(chloroformate) and a diol typically proceeds via a step-growth polycondensation mechanism.

Computational studies, often combining DFT with kinetic models, can predict the mechanism of polymerization. For related polycondensation reactions, it has been shown that the mechanism can be complex, sometimes involving cation-activated intermediates that alter the reaction kinetics from the expected second-order behavior to a third-order rate law. rsc.orgrsc.org DFT calculations can model the transition states of the reaction, such as the formation of the Meisenheimer complex in nucleophilic aromatic substitution, and determine the activation energies for each step. rsc.org This allows for a prediction of the reaction rate and how it might be influenced by factors like solvent, temperature, and the presence of catalysts or specific counter-ions. rsc.org While emulsion polymerization is a different process, its complex kinetics have also been successfully modeled, showing the power of computational approaches in predicting polymerization behavior. researchgate.netdntb.gov.ua

Simulation of Material Properties

Once a polymer is formed, molecular dynamics (MD) simulations are a key tool for predicting its bulk material properties. MD simulations model the behavior of a collection of polymer chains over time, providing a link between molecular structure and macroscopic performance. aps.org

The glass transition temperature (Tg) is a critical property of amorphous polymers like polycarbonates, marking the transition from a rigid, glassy state to a more rubbery, flexible state. MD simulations can predict Tg by simulating the cooling of a polymer melt and observing the change in properties like density or specific volume as a function of temperature. rsc.org The temperature at which the slope of the volume-temperature curve changes corresponds to the Tg. aps.org

For polycarbonates, Tg is highly dependent on the structure of the bisphenol monomer. The bulky and rigid cyclohexylidene group in Bisphenol Z is expected to restrict the rotational motion of the polymer backbone more significantly than the isopropylidene group in Bisphenol A. This increased rigidity should lead to a higher Tg. MD simulations can quantify this effect by modeling the segmental dynamics of the polymer chains. Indeed, experimental work on Bisphenol Z polycarbonate (BPZ-PC) confirms its excellent thermal stability. researchgate.netkisti.re.kr Predictive models for Tg in polymer blends and copolymers have also been developed, which can be informed by simulation data. researchgate.net

MD simulations can also be used to predict the mechanical response of the polymer to external stress. By applying a simulated deformation (e.g., tension or shear) to a model of the polymer and measuring the resulting stress, one can calculate mechanical properties such as Young's modulus, yield stress, and toughness. aps.orgkoreascience.kr These simulations can reveal how the polymer chains move and rearrange under load. For a polycarbonate derived from Bisphenol Z, the rigid cyclohexyl group would likely contribute to a higher modulus and tensile strength compared to BPA-PC. researchgate.net

Similarly, theoretical models can predict optical properties. The refractive index of a polymer can be estimated using quantitative structure-property relationship (QSPR) models, which correlate molecular structure with physical properties. The polarizability of the monomer unit, which can be calculated using quantum chemistry, is a key input for these models. Experimental results for BPZ-PC show a high refractive index, a property that could be explored and optimized through computational modeling. researchgate.net

Future Directions and Emerging Research Areas

Development of Sustainable and Circular Economy Approaches for Polymer Synthesis and Recycling

The development of sustainable and circular economy approaches for polymers derived from Bisphenol Z bis(chloroformate) is a critical area of future research. This involves a shift away from traditional linear "take-make-dispose" models towards closed-loop systems that minimize waste and environmental impact. Key research thrusts include the exploration of greener synthesis routes and the design of polymers that are inherently recyclable.

One promising avenue is the continued development of non-phosgene routes for polycarbonate synthesis. While Bisphenol Z bis(chloroformate) is a derivative of phosgene (B1210022), research into alternative carbonylation methods, such as melt transesterification using diphenyl carbonate, offers a more environmentally benign pathway to Bisphenol Z-based polycarbonates. researchgate.netmdpi.com This method avoids the use of highly toxic phosgene and can be more energy-efficient. uwb.edu.pl The phenol (B47542) byproduct from this process can also be recycled, further enhancing the sustainability of the manufacturing process. mdpi.com

In terms of a circular economy, the chemical recycling of Bisphenol Z-based polymers is a significant area of investigation. rsc.org Research is focused on developing efficient depolymerization techniques that can break down the polymer into its constituent monomers, which can then be purified and used to produce new, high-quality polymers. oaepublish.comrsc.org This approach is particularly valuable for mixed plastic waste streams where mechanical recycling is not feasible. youtube.com The development of catalysts that can selectively depolymerize specific polycarbonates will be crucial for the economic viability of chemical recycling. oaepublish.com

The table below summarizes some of the sustainable approaches being explored for polycarbonates, which are applicable to those derived from Bisphenol Z.

| Approach | Description | Potential Benefits |

| Melt Transesterification | Synthesis of polycarbonates using diphenyl carbonate instead of phosgene derivatives. researchgate.netmdpi.com | Avoids the use of toxic phosgene, potentially lower energy consumption, and allows for the recycling of byproducts like phenol. mdpi.comuwb.edu.pl |

| Chemical Recycling | Depolymerization of the polymer back to its monomers. rsc.org | Enables the production of virgin-quality polymer from waste, handles mixed plastic streams, and reduces reliance on fossil fuels. oaepublish.comrsc.orgyoutube.com |

| Bio-based Feedstocks | While Bisphenol Z is typically petroleum-derived, research into bio-based bisphenols could lead to more sustainable polymer chains. | Reduces the carbon footprint of the resulting polymer and dependence on non-renewable resources. |

Exploration of Novel Bisphenol Z Derivatives for Next-Generation Polymers

The molecular structure of Bisphenol Z offers a versatile platform for the design of novel derivatives with tailored properties. By modifying the basic Bisphenol Z structure, researchers can create a wide array of monomers that can be polymerized into next-generation polymers with enhanced performance characteristics. The exploration of these novel derivatives is a key area of future research, with the potential to yield materials for a diverse range of applications.

One area of focus is the synthesis of Bisphenol Z derivatives with increased thermal stability and mechanical strength. This can be achieved by incorporating rigid, bulky side groups onto the bisphenol molecule. These modifications can restrict chain mobility and enhance intermolecular interactions, leading to polymers with higher glass transition temperatures and improved modulus. Such materials would be suitable for demanding applications in the aerospace, automotive, and electronics industries. mdpi.com

Another promising direction is the development of Bisphenol Z derivatives that impart specific functionalities to the resulting polymer. For example, the incorporation of polar groups could enhance adhesion and compatibility with other materials in blends and composites. mdpi.com Furthermore, the introduction of flame-retardant moieties could lead to the development of inherently flame-resistant polycarbonates, reducing the need for potentially harmful additives.

The table below presents some potential modifications to the Bisphenol Z structure and the anticipated impact on polymer properties.

| Modification to Bisphenol Z Structure | Anticipated Effect on Polymer Properties | Potential Applications |

| Introduction of bulky side groups | Increased glass transition temperature, enhanced thermal stability, and improved mechanical strength. mdpi.com | High-performance components in aerospace, automotive, and electronics. |

| Incorporation of polar functional groups | Improved adhesion, enhanced compatibility in polymer blends, and altered solubility. mdpi.com | Advanced adhesives, coatings, and composite materials. |

| Addition of flame-retardant moieties | Inherent flame resistance. | Fire-safe materials for construction, transportation, and consumer electronics. |

| Synthesis of asymmetric derivatives | Disruption of chain packing, leading to amorphous polymers with unique optical and mechanical properties. | Specialty films, membranes, and optical components. |

Advanced Catalysis for Controlled Polymerization and Functionalization

Advanced catalysis plays a pivotal role in the synthesis of well-defined polymers from Bisphenol Z bis(chloroformate) and its derivatives. The development of novel catalyst systems is a key research area that will enable greater control over the polymerization process, leading to materials with precisely tailored microstructures and properties.

For the synthesis of polycarbonates from Bisphenol Z bis(chloroformate), phase-transfer catalysis is a commonly employed method. Future research in this area will focus on developing more efficient and recyclable catalysts to improve the sustainability of the process. This includes the exploration of solid-supported catalysts and catalysts that are active under milder reaction conditions.

In the context of melt transesterification for Bisphenol Z polycarbonate synthesis, the development of highly active and selective catalysts is crucial. researchgate.net Catalysts that can promote rapid polymerization while minimizing side reactions, such as degradation and branching, are highly sought after. researchgate.net Research into lanthanide-based catalysts, for example, has shown promise in producing high molecular weight polycarbonates with good thermal stability. researchgate.net

Furthermore, advanced catalytic methods are being explored for the post-polymerization functionalization of Bisphenol Z-based polymers. This involves the use of catalysts to introduce specific functional groups along the polymer backbone, thereby modifying the material's properties without the need to synthesize new monomers. This approach offers a versatile and efficient route to a wide range of functional materials.

The table below highlights some of the catalyst systems being investigated for polycarbonate synthesis and their potential advantages.

| Catalyst System | Polymerization Method | Potential Advantages |

| Phase-Transfer Catalysts | Interfacial Polymerization | High reaction rates, suitable for a variety of monomers. |

| Lanthanide-based Catalysts | Melt Transesterification | High activity, can produce high molecular weight polymers with good thermal stability. researchgate.net |

| Organocatalysts | Ring-Opening Polymerization / Transesterification | Metal-free, can offer high selectivity and control over polymer architecture. mdpi.com |

| Heterogeneous Catalysts | Various | Ease of separation and recycling, potential for continuous processes. google.com |

Integration in Multifunctional Materials Systems

The integration of polymers derived from Bisphenol Z bis(chloroformate) into multifunctional materials systems represents a significant and exciting area of future research. By combining these polymers with other materials, it is possible to create composites and blends with a synergistic combination of properties that are not achievable with a single material.

One promising application is in the development of high-performance composites. The excellent thermal and mechanical properties of Bisphenol Z-based polycarbonates make them an ideal matrix material for reinforcement with fibers such as carbon or glass. Such composites would be lightweight, strong, and durable, making them suitable for use in structural components in a variety of industries. Research in this area will focus on optimizing the interface between the polymer matrix and the reinforcement to ensure efficient load transfer and maximize mechanical performance.

Another area of interest is the use of Bisphenol Z-based polymers in functional coatings and films. By incorporating specific additives or by blending with other polymers, it is possible to create coatings with properties such as scratch resistance, UV stability, and barrier properties. These coatings could be used to protect surfaces in a variety of applications, from automotive paint to electronic displays.